molecular formula C14H12ClN3S B6593728 4-Chlorobenzaldehyde N-phenylthiosemicarbazone CAS No. 74959-65-2

4-Chlorobenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B6593728
CAS No.: 74959-65-2
M. Wt: 289.8 g/mol
InChI Key: XRVFOPFFNVHUJE-MHWRWJLKSA-N
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Description

4-Chlorobenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C14H12ClN3S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzaldehyde N-phenylthiosemicarbazone can be synthesized through the reaction of 4-chlorobenzaldehyde with N-phenylthiosemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: The process may be optimized for higher yield and purity through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chlorobenzaldehyde N-phenylthiosemicarbazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. It can bind to metal ions, forming complexes that exhibit biological activity. The compound may also interfere with cellular processes by inhibiting enzymes or disrupting cellular membranes .

Comparison with Similar Compounds

  • 4-Chlorobenzaldehyde N-ethylthiosemicarbazone
  • 2-Chlorobenzaldehyde N-phenylthiosemicarbazone
  • 4-Chlorobenzaldehyde N-cyclohexylthiosemicarbazone
  • 3-Chlorobenzaldehyde N-phenylthiosemicarbazone

Comparison: 4-Chlorobenzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in various applications .

Properties

IUPAC Name

1-[(E)-(4-chlorophenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c15-12-8-6-11(7-9-12)10-16-18-14(19)17-13-4-2-1-3-5-13/h1-10H,(H2,17,18,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFOPFFNVHUJE-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430626
Record name NSC231522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74959-65-2
Record name NSC231522
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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